molecular formula C11H17N7 B11742906 1-Methyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine

1-Methyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Cat. No.: B11742906
M. Wt: 247.30 g/mol
InChI Key: OBVHKEWEZLJRDO-UHFFFAOYSA-N
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Description

1-Methyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. Its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, makes it a valuable candidate for various biological applications.

Chemical Reactions Analysis

1-Methyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature ranges from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .

Scientific Research Applications

1-Methyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its therapeutic effects. The pathways involved often include signal transduction mechanisms that regulate cell growth, apoptosis, and other cellular functions .

Properties

Molecular Formula

C11H17N7

Molecular Weight

247.30 g/mol

IUPAC Name

1-methyl-4-(2-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-6-amine

InChI

InChI=1S/C11H17N7/c1-7-5-13-3-4-18(7)10-8-6-14-17(2)9(8)15-11(12)16-10/h6-7,13H,3-5H2,1-2H3,(H2,12,15,16)

InChI Key

OBVHKEWEZLJRDO-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1C2=NC(=NC3=C2C=NN3C)N

Origin of Product

United States

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